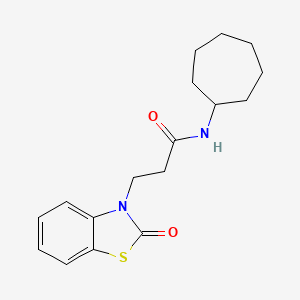

![molecular formula C24H18N2O2S B12131579 N-[4-(5-hydroxy-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-6-yl)phenyl]acetamide](/img/structure/B12131579.png)

N-[4-(5-hydroxy-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-6-yl)phenyl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(5-ヒドロキシ-6H-ベンゾ[b]インデノ[1,2-e][1,4]チアゼピン-6-イル)フェニル]アセトアミドは、複雑な構造を持つ魅力的な化合物です。 その分子式はC30H21NO3S で、平均分子量は約475.56 Daです 。この化合物はチアゼピン類に属し、興味深い薬理学的特性を示します。

2. 合成方法

合成経路:: N-[4-(5-ヒドロキシ-6H-ベンゾ[b]インデノ[1,2-e][1,4]チアゼピン-6-イル)フェニル]アセトアミドの合成には、いくつかの合成経路が存在します。一般的なアプローチの1つは、4-(5-ヒドロキシ-6H-ベンゾ[b]インデノ[1,2-e][1,4]チアゼピン-6-イル)フェニルアミンと無水酢酸または塩化アセチルを縮合させる方法です。この反応は通常、適切な溶媒中で還流条件下で行われます。

工業生産:: 工業規模での生産方法は異なる場合がありますが、この化合物は最適化された手順を使用して効率的に合成することができます。これらの方法は、高収率と高純度を保証します。

準備方法

Synthetic Routes:: Several synthetic routes exist for the preparation of N-[4-(5-hydroxy-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-6-yl)phenyl]acetamide. One common approach involves the condensation of 4-(5-hydroxy-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-6-yl)phenylamine with acetic anhydride or acetyl chloride. The reaction typically occurs under reflux conditions in an appropriate solvent.

Industrial Production:: While industrial-scale production methods may vary, the compound can be synthesized efficiently using optimized procedures. These methods ensure high yields and purity.

化学反応の分析

N-[4-(5-ヒドロキシ-6H-ベンゾ[b]インデノ[1,2-e][1,4]チアゼピン-6-イル)フェニル]アセトアミドは、さまざまな化学反応を起こします。

- 酸化 : 過マンガン酸カリウムまたは過酸化水素などの試薬を使用して酸化することができます。

- 還元 : 還元反応により、中間体または誘導体が生成される可能性があります。

- 置換 : フェニル環の置換基は、適切な試薬を使用して修飾することができます。

これらの反応で生成される主な生成物には、アセチル化誘導体やその他の官能基化された化合物などがあります。

4. 科学研究の応用

この化合物は、さまざまな用途を持っています。

- 医学 : 薬理学的効果を示す可能性があり、創薬に関連しています。

- 化学 : 研究者はその反応性を研究し、有機合成における構成要素として使用しています。

- 生物学 : その生物活性と潜在的な標的に関する調査は現在も進行中です。

- 産業 : 材料科学または特殊化学品の分野で用途が見いだされる可能性があります。

科学的研究の応用

This compound has diverse applications:

- Medicine : It may exhibit pharmacological effects, making it relevant for drug discovery.

- Chemistry : Researchers study its reactivity and use it as a building block in organic synthesis.

- Biology : Investigations into its biological activity and potential targets are ongoing.

- Industry : It could find applications in materials science or specialty chemicals.

作用機序

N-[4-(5-ヒドロキシ-6H-ベンゾ[b]インデノ[1,2-e][1,4]チアゼピン-6-イル)フェニル]アセトアミドがその効果を発揮する正確なメカニズムは、現在も研究中の分野です。特定の分子標的または経路と相互作用し、細胞プロセスに影響を与えると考えられています。

6. 類似の化合物との比較

N-[4-(5-ヒドロキシ-6H-ベンゾ[b]インデノ[1,2-e][1,4]チアゼピン-6-イル)フェニル]アセトアミドは、その縮合インデノチアゼピン構造によりユニークですが、類似の化合物には以下のようなものがあります。

- 4-(5-ヒドロキシ-6H-ベンゾ[b]インデノ[1,2-e][1,4]チアゼピン-6-イル)フェニルアセテート .

- 4-(5-ヒドロキシ-6H-ベンゾ[b]インデノ[1,2-e][1,4]チアゼピン-6-イル)-2-メトキシフェニルアセテート .

これらの関連する化合物は、いくつかの構造的特徴を共有していますが、置換基や官能基が異なります。

類似化合物との比較

While N-[4-(5-hydroxy-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-6-yl)phenyl]acetamide is unique due to its fused indeno-thiazepine structure, similar compounds include:

- 4-(5-Hydroxy-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-6-yl)phenyl acetate .

- 4-(5-Hydroxy-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-6-yl)-2-methoxyphenyl acetate .

These related compounds share some structural features but differ in substituents and functional groups.

特性

分子式 |

C24H18N2O2S |

|---|---|

分子量 |

398.5 g/mol |

IUPAC名 |

N-[4-(12-oxo-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-11-yl)phenyl]acetamide |

InChI |

InChI=1S/C24H18N2O2S/c1-14(27)25-16-12-10-15(11-13-16)24-21-22(17-6-2-3-7-18(17)23(21)28)26-19-8-4-5-9-20(19)29-24/h2-13,24,26H,1H3,(H,25,27) |

InChIキー |

XHCGNCUHHREBBO-UHFFFAOYSA-N |

正規SMILES |

CC(=O)NC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C3=O)NC5=CC=CC=C5S2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5Z)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12131498.png)

![[4-(3-{4-[(2,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}-2-hydroxypropoxy)phenyl](phenyl)methanone](/img/structure/B12131506.png)

![(3Z)-5-bromo-3-{(2Z)-2-[(2,4-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B12131523.png)

![2-amino-1-(4-chlorobenzyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12131525.png)

![2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(5-chloro-2-methylph enyl)acetamide](/img/structure/B12131539.png)

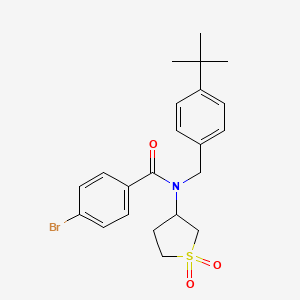

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B12131547.png)

![(5Z)-5-(naphthalen-1-ylmethylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12131554.png)

![2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B12131556.png)

![3-Cyclopentyl-5-[(4-octyloxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12131563.png)

![1-Bromo-4-[2-(4-methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]benzene](/img/structure/B12131567.png)

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B12131569.png)